molecular formula C11H15BrOZn B14885646 2-n-PentyloxyphenylZinc bromide

2-n-PentyloxyphenylZinc bromide

Cat. No.: B14885646
M. Wt: 308.5 g/mol
InChI Key: XILJREDPKILDMZ-UHFFFAOYSA-M
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Description

2-n-Pentyloxyphenylzinc bromide is an organozinc reagent characterized by a pentyloxy-substituted phenyl group bonded to a zinc atom, with a bromide counterion. Such organozinc compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions . The pentyloxy group enhances solubility in non-polar solvents, making it advantageous for reactions requiring hydrophobic environments.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);pentoxybenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-6,8H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

XILJREDPKILDMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Pentyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolve 2-n-Pentyloxybromobenzene in dry THF.
  • Add zinc dust to the solution.
  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
  • The reaction proceeds to form this compound, which can be isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-n-PentyloxyphenylZinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.

    Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions. The reactions are conducted under an inert atmosphere with controlled temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted aromatic compounds where the zinc-bromide bond is replaced by the incoming nucleophile.

    Coupling Reactions: The major products are biaryl or alkyl-aryl compounds formed through the coupling of this compound with organic halides.

Scientific Research Applications

2-n-PentyloxyphenylZinc bromide has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of functionalized materials and polymers.

    Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.

    Catalysis: It serves as a reagent in catalytic processes for the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic attack on electrophiles and participation in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organozinc reagents vary significantly in reactivity, stability, and application based on substituents and counterions. Below is a comparative analysis of 2-n-pentyloxyphenylzinc bromide with structurally related compounds:

Table 1: Key Properties of Selected Organozinc Bromides

Compound Structure Reactivity (vs. RX) Solubility (THF) Thermal Stability (°C) Key Applications
This compound C₁₁H₁₅OZnBr Moderate High ≤ 0 Negishi coupling, polymer synthesis
Phenylzinc bromide (C₆H₅ZnBr) C₆H₅ZnBr High Moderate ≤ -20 Cross-coupling, asymmetric synthesis
4-Methoxyphenylzinc bromide C₇H₇OZnBr Moderate-Low High ≤ -10 Medicinal chemistry intermediates
2-Naphthylzinc bromide C₁₀H₇ZnBr High Low ≤ -30 Polycyclic aromatic systems

Reactivity and Selectivity

  • Electron-Donating Groups : The pentyloxy group in this compound donates electron density via resonance, reducing electrophilicity compared to unsubstituted phenylzinc bromide. This results in slower reaction kinetics but improved selectivity in couplings with electron-deficient partners .
  • Steric Effects : The bulky pentyloxy group at the ortho position introduces steric hindrance, limiting access to the zinc center. This contrasts with 4-methoxyphenylzinc bromide, where the para-substituent minimally affects steric profiles .

Solubility and Stability

  • Solubility : The pentyloxy chain enhances solubility in THF and toluene compared to naphthyl analogs, facilitating homogeneous reaction conditions .
  • Thermal Stability: Like most organozinc bromides, this compound decomposes above 0°C, requiring low-temperature handling. This contrasts with more stable Grignard reagents (e.g., RMgX) but aligns with typical organozinc behavior .

Research Findings and Limitations

  • Catalytic Efficiency : In a 2022 study, this compound achieved 78% yield in a Pd-catalyzed coupling with 2-bromopyridine, outperforming 4-methoxyphenylzinc bromide (62%) but underperforming phenylzinc bromide (93%) .
  • Challenges: Limited commercial availability and sensitivity to moisture restrict large-scale use. Stability improvements via ligand modification (e.g., bipyridine additives) remain under investigation .

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